molecular formula C21H27N5O2 B2826882 8-(2,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923369-83-9

8-(2,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2826882
CAS No.: 923369-83-9
M. Wt: 381.48
InChI Key: OYGHQBFZCAJCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a purine core

Scientific Research Applications

8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs that contain purine derivatives work by interfering with DNA synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its structure for better efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the 2,4-dimethylphenyl group and the pentyl chain. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
  • 8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Uniqueness

8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific structural features, such as the pentyl chain and the 2,4-dimethylphenyl group

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-6-7-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-12-25(17)20)16-9-8-14(2)13-15(16)3/h8-9,13H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHQBFZCAJCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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